molecular formula C11H10O3 B1423326 2-methyl-4H-chromene-3-carboxylic acid CAS No. 1354953-33-5

2-methyl-4H-chromene-3-carboxylic acid

Cat. No.: B1423326
CAS No.: 1354953-33-5
M. Wt: 190.19 g/mol
InChI Key: SZCPPUMVONVANF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Methyl-4H-chromene-3-carboxylic acid, also known as coumarinic acid, is a natural product isolated from plants belonging to the Apiaceae and Asteraceae families. It belongs to the 2H/4H-chromene (2H/4H-ch) class of heterocyclic compounds, which have versatile biological profiles .

Mode of Action

The structure-activity relationship (SAR) among the series can be analyzed orderly with the parent 2H/4H-ch derivative .

Biochemical Pathways

. These activities suggest that the compound may interact with multiple biochemical pathways.

Result of Action

. These activities suggest that the compound may have significant molecular and cellular effects.

Action Environment

, suggesting that the compound’s synthesis can be influenced by environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4H-chromene-3-carboxylic acid typically involves a multi-step process. One common method is the condensation of 2-hydroxyacetophenone with malonic acid in the presence of a base, followed by cyclization and subsequent oxidation . The reaction conditions often include the use of methanol and calcium hydroxide at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4H-chromene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-methyl-4H-chromene-3-carboxylic acid has several applications in scientific research:

Properties

IUPAC Name

2-methyl-4H-chromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-9(11(12)13)6-8-4-2-3-5-10(8)14-7/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCPPUMVONVANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC2=CC=CC=C2O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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